![molecular formula C7H4ClIO2 B051647 3-Chloro-2-iodobenzoic acid CAS No. 123278-03-5](/img/structure/B51647.png)
3-Chloro-2-iodobenzoic acid
Overview
Description
3-Chloro-2-iodobenzoic acid is a compound with the molecular formula C7H4ClIO2 . It is an electron-deficient substituted 2-iodobenzoic acid .
Synthesis Analysis
The synthesis of 2-iodobenzoic acid, a similar compound, is commonly performed via the diazotization of anthranilic acid . A practical method for the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants, which could be used as precursors of other cyclic organoiodine (III) derivatives, has been reported .Molecular Structure Analysis
The molecular weight of 3-Chloro-2-iodobenzoic acid is 282.46 g/mol . The InChI string isInChI=1S/C7H4ClIO2/c8-5-3-1-2-4 (6 (5)9)7 (10)11/h1-3H, (H,10,11)
and the Canonical SMILES string is C1=CC (=C (C (=C1)Cl)I)C (=O)O
. Chemical Reactions Analysis
2-Iodobenzoic acid, a similar compound, can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes), (±)-lycoricidine and various detoxifiers of organophosphorus nerve agents .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of 3-Chloro-2-iodobenzoic acid are 281.89445 g/mol . It has a topological polar surface area of 37.3 Ų .Scientific Research Applications
Synthesis of Cyclic Hypervalent Iodine (III) Oxidants
2-Iodobenzoic acid is used in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants, which serve as efficient organocatalysts and reagents for various reactions . These oxidants can be prepared using Oxone® in aqueous solution under mild conditions at room temperature .
Precursor for Other Cyclic Organoiodine (III) Derivatives
The 2-iodosobenzoic acids (IBAs) obtained from the above method can be used as precursors of other cyclic organoiodine (III) derivatives . This is achieved through the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature .
Synthesis of Oligo (m -phenylene ethynylenes)
2-Iodobenzoic acid can be used as a reactant in the synthesis of oligo (m -phenylene ethynylenes) .
Synthesis of (±)-Lycoricidine
2-Iodobenzoic acid is also used in the synthesis of (±)-lycoricidine .
Detoxifiers of Organophosphorus Nerve Agents
This compound is used in the synthesis of various detoxifiers of organophosphorus nerve agents .
Preparation of Oxidizing Reagents
2-Iodobenzoic acid is used as a precursor in the preparation of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) .
One-Pot Synthesis of Hypervalent Iodine Reagent
2-Iodobenzoic acid is used in one-pot synthesis of hypervalent iodine reagent in the presence of trichloroisocyanuric acid (oxidant) . This reagent is employed for the electrophilic trifluoromethylation reactions .
Mechanism of Action
Target of Action
3-Chloro-2-iodobenzoic acid, similar to its related compounds such as 2-Iodosobenzoic acid (IBA), is a type of cyclic hypervalent iodine reagent . These compounds are known to act as efficient organocatalysts and reagents for various reactions . The primary targets of these compounds are typically organic substrates involved in oxidation reactions .
Mode of Action
The mode of action of 3-Chloro-2-iodobenzoic acid is likely similar to that of 2-Iodosobenzoic acid (IBA). IBA acts as a catalyst and reagent in various reactions, including decarboxylative alkynylation, decarboxylative acylarylation, oxyalkenylation, oxyarylation, oxidative C–H arylation, C–H hydroxylation, C-H oxidation, ring-opening hydrazination, and asymmetric intramolecular α-cyclopropanation . The compound interacts with its targets by facilitating the transfer of iodine, leading to the oxidation of the substrate .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-2-iodobenzoic acid are those involved in the aforementioned reactions. For instance, in oxidative C–H arylation, the compound facilitates the introduction of an aryl group into a carbon-hydrogen bond . The downstream effects of these reactions depend on the specific substrates and reaction conditions.
Pharmacokinetics
It’s known that the compound is a solid at room temperature . Its absorption, distribution, metabolism, and excretion (ADME) properties would likely depend on factors such as its formulation and route of administration.
Result of Action
The molecular and cellular effects of 3-Chloro-2-iodobenzoic acid’s action would be the result of the specific reactions it catalyzes. For example, in oxidative C–H arylation, the compound could facilitate the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic molecules .
Action Environment
The action of 3-Chloro-2-iodobenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity may be affected by the presence of water and other solvents . Additionally, the compound should be stored in a dark place at room temperature to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSNWQTZBUIFSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560936 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodobenzoic acid | |
CAS RN |
123278-03-5 | |
Record name | 3-Chloro-2-iodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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